molecular formula C8H6FN B109304 5-Fluoroindole CAS No. 399-52-0

5-Fluoroindole

Cat. No. B109304
CAS RN: 399-52-0
M. Wt: 135.14 g/mol
InChI Key: ODFFPRGJZRXNHZ-UHFFFAOYSA-N
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Description

5-Fluoroindole is a fluorinated derivative of indole, a bicyclic heterocycle . It has a fluorine atom at the 5-position . It is used as a reagent in various biochemical preparation procedures, including the preparation of 5-HT6 receptor ligands, immunosuppressive agents, tryptophan dioxygenase inhibitors, anticancer agents, antibacterial agents, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, selective serotonin reuptake inhibitors, and myeloperoxidase inhibitors .


Synthesis Analysis

5-Fluoroindole can be synthesized through various methods. For instance, it can be used as a starting material in the biosynthetic synthesis of halogenated indolmycin antibiotics . It can also be used as a reagent in the preparation of antitumor agents, antimicrobial agents, immunosuppressants, and myeloperoxidase inhibitors .


Molecular Structure Analysis

The molecular formula of 5-Fluoroindole is C8H6FN . The molecular weight is 135.14 g/mol . The structure of 5-Fluoroindole consists of an indole moiety with a fluorine atom at the 5-position .


Chemical Reactions Analysis

5-Fluoroindole can undergo various chemical reactions. For instance, it can be converted to 5-fluoroindole-3-pyruvate when L-amino acid oxidase (LAAO) is added to the reaction . It can also be used in the preparation of 5-fluoroindole-3-acetic acid .


Physical And Chemical Properties Analysis

5-Fluoroindole is a white to slightly off-white crystalline powder . It forms a colorless, clear solution when dissolved 1% in methanol . It has a melting point of 45-48 °C .

Scientific Research Applications

Electrochemical Charge Storage

5-Fluoroindole has been utilized in the development of high-performance poly(5-fluoroindole) as a charge storage material. This application is significant in the realm of fluoropolymers, particularly for supercapacitor applications. The electrochemical properties of poly(5-fluoroindole) demonstrate high specific capacitance, good cycling stability, and slow self-discharge behavior, making it a promising material for energy storage applications (Wang et al., 2019).

Inhibition of Fungal Growth

5-Fluoroindole has been shown to inhibit the growth of Coprinus cinereus, a type of fungus. Research indicates that its inhibitory effect is stronger than that of 5-fluorotryptophan, suggesting that it may be converted to 5-fluorotryptophan in vivo, which inhibits growth (Tilby, 1978).

Antifungal Properties

5-Fluoroindole has demonstrated antifungal properties against various strains of Claviceps, a genus of fungi. The compound was found to inhibit growth when added early after inoculation, and its effect could be reversed by L-tryptophan. This suggests a potential application in controlling or studying fungal growth and metabolism (Schmauder, Gerullis, & Gröger, 1976).

Polymerization and Material Properties

Research on the polymerization of 5-fluoroindole has led to the development of high-quality poly(5-fluoroindole) films. These films exhibit good electrochemical behavior and thermal stability, and they have been found to be effective blue-light emitters. The low-potential electrochemical polymerization process and the subsequent properties of the films open up avenues for applications in materials science, particularly in the field of electronics and photonics (Nie, Han, Hou, & Zhang, 2007).

Electronic Spectroscopy and Molecular Structure

Studies using rotationally resolved spectroscopy have provided insights into the structure and electronic properties of 5-fluoroindole. This includes the identification of the character of its excited state and the orientation of its transition dipole moment. Such fundamental research is critical for understanding the molecular behavior of 5-fluoroindole, which can have implications in various fields such as photochemistry and molecular electronics (Brand et al., 2012).

Antitumor Activity and Biological Evaluations

Research on derivatives of 5-fluoroindole, such as the synthesis of 3-aromatic Schiff base-5-fluoroindol-2-one derivatives, has shown that these compounds exhibit antitumor activities. This opens up potential applications in cancer treatment and pharmacology, particularly as part of multi-targeted approaches to cancer therapy (Fang et al., 2011).

Safety And Hazards

5-Fluoroindole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6FN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFFPRGJZRXNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192940
Record name 5-Fluoroindole
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Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Fluoroindole

CAS RN

399-52-0
Record name 5-Fluoroindole
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Record name 5-Fluoroindole
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Record name 5-Fluoroindole
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Record name 5-Fluoroindole
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Record name 5-fluoro-1H-indole
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Record name 5-FLUOROINDOLE
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Synthesis routes and methods

Procedure details

A mixture containing 4-Fluorophenylhydrazine hydrochloride (5.0 g; 30.75 mmol; ALDRICH), 3-methyl-2-butanone (3.7 g; 43 mmol; ALDRICH) and acetic acid (30 ml) was stirred for 30 min. under nitrogen to obtain the clear solution. The mixture was then refluxed at 130° C. The appearance of UV-Vis Abs. Max at 255 nm and the disappearance of the peak at 282 nm confirmed the formation of the indole. At the end of 40 min. the reaction was stopped and the mixture was poured into crushed ice (100 g). The residue was extracted into ethyl acetate (100 ml×2), washed with water (100 ml×2) and ethyl acetate layer was dried over anhydrous sodium sulfate. After filtration, ethyl acetate was removed, and the residue was dried to give 4.15 g of the indole (Yield 76%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three
Yield
76%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,170
Citations
LK Folkes, O Greco, GU Dachs, MRL Stratford… - Biochemical …, 2002 - Elsevier
… We show here that 5-fluoroindole-3-acetic acid (FIAA), is indeed oxidized an order of magnitude more slowly than IAA by HRP Cpd I, but is much more toxic when activated, indicating …
Number of citations: 64 www.sciencedirect.com
J Mitsky, L Joris, RW Taft - Journal of the American Chemical …, 1972 - ACS Publications
… Abstract: The formation of the hydrogen-bonded complexes of 5-fluoroindole with 27 bases of widely differing types have been studied in CC14 at 25 using F nmr and ir methods. The …
Number of citations: 55 pubs.acs.org
N Durand, JC Debaud, LA Casselton, G Gay - New phytologist, 1992 - Wiley Online Library
… with altered regulation of the Trp branch of the shikimate pathway were isolated from two compatible monokaryons by selecting for resistance to the indole analogue, 5‐fluoroindole. …
Number of citations: 44 nph.onlinelibrary.wiley.com
M Budovská, K Krochtova, M Kuba… - Journal of Fluorine …, 2021 - Elsevier
… 5-Fluoroindole-3-carboxaldehyde (11) was the starting material in the synthesis of 5-fluorobrassinin (14). The first step in the synthesis was the reaction of 5-fluoroindole-3-…
Number of citations: 2 www.sciencedirect.com
NG Anderson, TD Ary, JL Berg, PJ Bernot… - … Process Research & …, 1997 - ACS Publications
… of acrylic acid to 5-fluoroindole; 2 … 5-fluoroindole, we turned our efforts to the preparation of 4 via the Fischer indole synthesis. Figure 2 Preparation of tosylate 4 from 2 or 5-fluoroindole…
Number of citations: 26 pubs.acs.org
J Wilke, M Wilke, C Brand, JD Spiegel… - The Journal of …, 2017 - ACS Publications
… In the present contribution this approach was pursued for the systems 4- and 6-fluoroindole and the results compared to the previously investigated system 5-fluoroindole. Changing the …
Number of citations: 15 pubs.acs.org
S Crosignani, P Bingham, P Bottemanne… - Journal of medicinal …, 2017 - ACS Publications
… A mixture of 5-fluoroindole (5.00 g, 35.5 mmol) and maleimide (1.5 equiv, 5.17 g, 53.3 mmol) was charged in a 50 mL vessel, and then acetonitrile (15.0 mL) and zinc chloride (1.05 …
Number of citations: 117 pubs.acs.org
R Wang, K Lin, F Jiang, W Zhou, Z Wang, Y Wu… - Electrochimica …, 2019 - Elsevier
… In this work, we developed a high-performance poly(5-fluoroindole) (5-PFIn) as charge storage material by simple electrodeposition of 5-fluoroindole in acetonitrile solution containing …
Number of citations: 17 www.sciencedirect.com
AJ Barczak, J Zhao, KD Pruitt, RL Last - Genetics, 1995 - academic.oup.com
… We identified Arabidopsis mutants by selection for growth on 5-fluoroindole. Genetic, … Thus, the selection for 5-fluoroindole resistance yielded an allelic series of Arabidopsis trp2 …
Number of citations: 37 academic.oup.com
G Nie, X Han, J Hou, S Zhang - Journal of Electroanalytical Chemistry, 2007 - Elsevier
… High-quality poly(5-fluoroindole) (P5FIn) films were synthesized electrochemically by direct oxidation of 5-fluoroindole (5FIn) in pure boron trifluoride diethyl etherate (BFEE). The …
Number of citations: 45 www.sciencedirect.com

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